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molecular formula C15H12BrN3O2 B8529867 2-amino-7-bromo-4-(4-methoxyphenyl)phthalazin-1(2H)-one

2-amino-7-bromo-4-(4-methoxyphenyl)phthalazin-1(2H)-one

Cat. No. B8529867
M. Wt: 346.18 g/mol
InChI Key: BZQJOIOUZVTEEF-UHFFFAOYSA-N
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Patent
US08629143B2

Procedure details

A suspension of AlCl3 and 5-bromoisobenzofuran-1,3-dione in 1,2-dichloroethane was briefly heated to form a solution, and cooled to room temperature. Anisole was added dropwise and stirred overnight. The mixture was quenched with 1N HCl, extracted with dichloromethane, dried (Na2SO4), filtered, and triturated (Hexanes/Et2O) to give a ˜1:1 mixture of 4-bromo-2-(4-methoxybenzoyl)benzoic acid:5-bromo-2-(4-methoxybenzoyl)benzoic acid as a white solid. A solution of this material and hydrazine hydrate in EtOH was heated at 60° C. overnight, concentrated, diluted with EtOAc, washed with saturated aqueous NaHCO3 and brine, dried (Na2SO4), and chromatographed (15-50% (1:1 EtOAc:dichloromethane)/hexanes) to give a mixture of 6-bromo-4-(4-methoxyphenyl)phthalazin-1(2H)-one and 7-bromo-4-(4-methoxyphenyl)phthalazin-1(2H)-one as a white solid. A solution of this mixture in THF was treated with O-(diphenylphosphoryl)hydroxylamine using a method similar to that described in Example 1B, and the regioisomers separated upon purification by chromatography on SiO2 (7% EtOAc/dichloromethane) to give the title compound. 1H NMR (300 MHz, DMSO) δ 8.45 (d, J=2.1, 1H), 8.05 (dd, J=8.7, 2.2, 1H), 7.69 (d, J=8.7, 1H), 7.59-7.48 (m, 2H), 7.17-7.07 (m, 2H), 6.55 (d, J=6.1, 2H), 3.85 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
reactant
Reaction Step Two
Quantity
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Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
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Type
reactant
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Type
reactant
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Type
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Quantity
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Type
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Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].BrC1C=C2C(=CC=1)C(=O)OC2=O.[C:17]1([O:23][CH3:24])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.BrC1C=CC(C(O)=O)=C(C(=O)C2C=CC(OC)=CC=2)C=1.BrC1C=CC(C(=O)C2C=CC(OC)=CC=2)=C(C=1)C(O)=O.O.NN.BrC1C=C2C(=CC=1)C(=O)N[N:73]=C2C1C=CC(OC)=CC=1.[Br:88][C:89]1[CH:98]=[C:97]2[C:92]([C:93](C3C=CC(OC)=CC=3)=[N:94][NH:95][C:96]2=[O:99])=[CH:91][CH:90]=1.C1(P(ON)(C2C=CC=CC=2)=O)C=CC=CC=1>ClCCCl.CCO.C1COCC1>[NH2:73][N:95]1[N:94]=[C:93]([C:20]2[CH:21]=[CH:22][C:17]([O:23][CH3:24])=[CH:18][CH:19]=2)[C:92]2[C:97](=[CH:98][C:89]([Br:88])=[CH:90][CH:91]=2)[C:96]1=[O:99] |f:0.1.2.3,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)ON
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(OC(C2=CC1)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C(C1=CC=C(C=C1)OC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)C(C1=CC=C(C=C1)OC)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=NNC(C2=CC1)=O)C1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C(=NNC(C2=C1)=O)C1=CC=C(C=C1)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was briefly heated
CUSTOM
Type
CUSTOM
Details
to form a solution
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
triturated (Hexanes/Et2O)
CUSTOM
Type
CUSTOM
Details
to give
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
chromatographed (15-50% (1:1 EtOAc:dichloromethane)/hexanes)
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
the regioisomers separated upon purification by chromatography on SiO2 (7% EtOAc/dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NN1C(C2=CC(=CC=C2C(=N1)C1=CC=C(C=C1)OC)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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